NOR-6beta-Oxycodol

Übersicht

Beschreibung

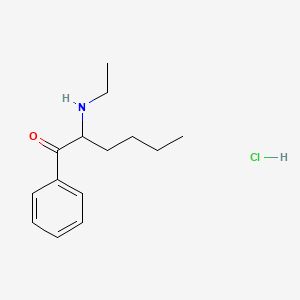

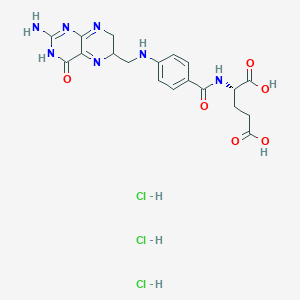

Nor-6α-Oxycodol (CRM): ist ein analytisches Referenzmaterial, das strukturell ähnlichen bekannten Opioiden ähnelt. Es ist ein Metabolit von Oxycodon und wird hauptsächlich für Forschungs- und forensische Anwendungen verwendet . Die Verbindung hat die chemische Formel C17H21NO4 und ein Molekulargewicht von 303,4 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Nor-6α-Oxycodol beinhaltet chemische Synthesewege, die die Synthese von Schlüsselzwischenprodukten und die Optimierung der Reaktionsbedingungen umfassen . Die Verbindung wird typischerweise aus Oxycodon durch eine Reihe von chemischen Reaktionen synthetisiert, die Oxidations- und Reduktionsschritte beinhalten .

Industrielle Produktionsmethoden: die Verbindung ist als zertifiziertes Referenzmaterial erhältlich, was bedeutet, dass sie unter strengen Qualitätskontrollbedingungen hergestellt wird, um internationale Standards zu erfüllen .

Wissenschaftliche Forschungsanwendungen

Nor-6α-Oxycodol wird hauptsächlich als analytisches Referenzmaterial in der forensischen Chemie und Toxikologie verwendet . Es wird in der Massenspektrometrie zur Identifizierung und Quantifizierung von Oxycodon-Metaboliten in biologischen Proben eingesetzt . Darüber hinaus wird es in Forschungsstudien verwendet, um den Metabolismus und die Pharmakokinetik von Oxycodon zu verstehen .

Wirkmechanismus

Der Wirkmechanismus von Nor-6α-Oxycodol hängt mit seiner Stammverbindung Oxycodon zusammen. Oxycodon ist ein μ-Opioid-Rezeptoragonist, und seine Metaboliten, darunter Nor-6α-Oxycodol, sollen mit denselben Rezeptorwegen interagieren . Die beteiligten molekularen Ziele und Wege umfassen den GABA-B-Rezeptor, der eine Rolle bei den analgetischen Wirkungen von Oxycodon spielt .

Wirkmechanismus

Target of Action

NOR-6beta-oxycodol, like its parent compound oxycodone, is believed to primarily target the μ-opioid receptors . These receptors play a crucial role in mediating the analgesic effects of opioids. When activated, they inhibit the release of pain neurotransmitters, thereby reducing the perception of pain .

Mode of Action

This compound, as a μ-opioid receptor agonist, binds to these receptors in the central nervous system. This binding triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and subsequent closing of voltage-gated calcium channels. This results in reduced neuronal excitability and transmission of pain signals .

Biochemical Pathways

It is known that activation of μ-opioid receptors can influence various signaling pathways, including the g-protein coupled receptor pathway, which can modulate the activity of various ion channels and intracellular enzymes .

Pharmacokinetics

While specific pharmacokinetic data for this compound is not readily available, we can infer from the related compound, oxycodone. Oxycodone is known to have a high oral bioavailability and is extensively metabolized in the liver. It is primarily excreted via the kidneys

Result of Action

The activation of μ-opioid receptors by this compound leads to a decrease in the perception of pain, providing analgesic effects . .

Action Environment

The action of this compound, like other opioids, can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual (such as liver or kidney function), and genetic factors that may affect drug metabolism and response .

Biochemische Analyse

Cellular Effects

The cellular effects of NOR-6beta-oxycodol are also not well-studied. Given its origin as a metabolite of oxycodone, it may influence cell function in ways similar to oxycodone. Oxycodone has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a metabolite of oxycodone, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized. As a metabolite of oxycodone, it is likely to be involved in similar metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of nor-6α-Oxycodol involves chemical synthesis routes that include the synthesis of key intermediates and optimization of reaction conditions . The compound is typically synthesized from oxycodone through a series of chemical reactions that involve oxidation and reduction steps .

Industrial Production Methods: the compound is available as a certified reference material, indicating that it is produced under stringent quality control conditions to meet international standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nor-6α-Oxycodol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind für seine Synthese und weitere Modifikation unerlässlich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Nor-6α-Oxycodol verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Lösungsmittel wie DMF (Dimethylformamid), PBS (Phosphatpufferlösung) und DMSO (Dimethylsulfoxid) .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Nor-6α-Oxycodol gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise führt die Oxidation von Oxycodon zur Bildung von Nor-6α-Oxycodol .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Nor-6β-Oxycodol (CRM): Ein weiterer Metabolit von Oxycodon, der strukturell dem Nor-6α-Oxycodol ähnelt.

Oxycodon: Die Stammverbindung, aus der Nor-6α-Oxycodol gewonnen wird.

Oxymorphon: Ein starkes opioidhaltiges Schmerzmittel, das auch ein Metabolit von Oxycodon ist.

Einzigartigkeit: Nor-6α-Oxycodol ist einzigartig aufgrund seiner spezifischen strukturellen Konfiguration und seiner Rolle als Metabolit von Oxycodon. Seine Verwendung als analytisches Referenzmaterial macht es für forensische und Forschungsanwendungen wertvoll .

Eigenschaften

IUPAC Name |

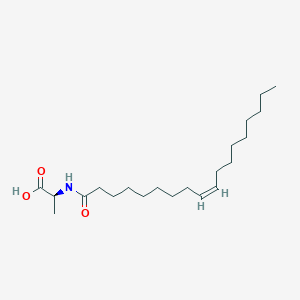

(4R,4aS,7R,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWOOLJUSYSBAD-BGMJHJHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@@H](CC5)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345059 | |

| Record name | Nor-6.beta.-oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764620-36-2 | |

| Record name | NOR-6beta-oxycodol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0764620362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nor-6.beta.-oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOR-6.BETA.-OXYCODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM859H4JK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide](/img/structure/B593701.png)

![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)

![Bicyclo[2.2.1]heptane-2,7-diol, 7-acetate, [1R-(exo,syn)]- (9CI)](/img/new.no-structure.jpg)

![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)